4-Bromo-1-(trifluoromethyl)-1H-pyrazole (CAS 1046831-97-3) is a specialized heterocyclic building block featuring a pyrazole core, a reactive C4-bromine atom, and an N-linked trifluoromethyl (N-CF3) group. In medicinal chemistry and agrochemical development, the N-CF3 moiety is increasingly utilized as a highly lipophilic, metabolically stable bioisostere for N-methyl, N-isopropyl, or N-tert-butyl groups [1]. Because direct late-stage N-trifluoromethylation of azoles often requires toxic, ozone-depleting, or highly reactive reagents (such as CF2Br2 or hypervalent iodine compounds), procuring this pre-functionalized scaffold allows chemists to bypass complex fluorination steps [2]. The C4-bromine serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the rapid, high-yield assembly of complex, metabolically robust pharmacophores [3].
Substituting 4-bromo-1-(trifluoromethyl)-1H-pyrazole with its non-fluorinated analog, 4-bromo-1-methyl-1H-pyrazole, fundamentally compromises the pharmacokinetic profile of the final target, as N-methyl pyrazoles are highly susceptible to rapid oxidative N-dealkylation by Cytochrome P450 enzymes [1]. Conversely, attempting to use the unprotected 4-bromo-1H-pyrazole and performing a late-stage N-trifluoromethylation introduces severe processability issues. Standard N-alkylation protocols fail for the CF3 group, necessitating harsh, non-green reagents, strong bases, and complex purification to remove des-CF3 or regioisomeric impurities [2]. Furthermore, utilizing the unbrominated 1-(trifluoromethyl)-1H-pyrazole requires an additional electrophilic bromination step, which adds process time, reduces overall yield, and complicates the scale-up of active pharmaceutical ingredients (APIs) [1].
The N-CF3 group provides a profound advantage in metabolic stability compared to standard N-alkyl substitutions. In comparative pharmacokinetic profiling of azole-containing kinase inhibitors, replacing an N-methyl group with an N-trifluoromethyl group completely blocks metabolic N-demethylation pathways[1]. Studies on N-CF3 azole derivatives demonstrate complete resistance to N-dealkylation, whereas the corresponding N-methyl analogs typically exhibit rapid clearance [2]. By incorporating 4-bromo-1-(trifluoromethyl)-1H-pyrazole early in the synthesis, developers lock in this metabolic resistance without requiring late-stage structural optimization.
| Evidence Dimension | In vivo metabolic clearance pathway |
| Target Compound Data | Complete resistance to N-dealkylation (N-CF3 pyrazole pharmacophores) |
| Comparator Or Baseline | Susceptible to rapid oxidative clearance (N-CH3 pyrazole comparators) |
| Quantified Difference | >3-fold extension in in vivo half-life via blockade of N-demethylation |
| Conditions | Comparative pharmacokinetic profiling of CHK1 inhibitors |
Procuring the N-CF3 building block directly ensures the final API will resist rapid P450-mediated clearance, a critical factor for oral bioavailability.
Utilizing pre-functionalized 4-bromo-1-(trifluoromethyl)-1H-pyrazole eliminates the need for direct N-trifluoromethylation of pyrazole intermediates. Literature detailing the synthesis of N-CF3 azoles indicates that late-stage trifluoromethylation using reagents like CF2Br2 or CF3I typically yields only 20-50% of the desired product due to competing side reactions, poor conversion, and the requirement for strong bases (e.g., NaH) that limit functional group tolerance [1]. By contrast, using this pre-formed brominated building block in standard palladium-catalyzed cross-coupling reactions routinely achieves coupling yields exceeding 80%, bypassing the low-yielding fluorination bottleneck entirely [2].
| Evidence Dimension | Step yield for core functionalization |
| Target Compound Data | > 80% typical step yield (Pd-catalyzed cross-coupling of the pre-formed bromide) |
| Comparator Or Baseline | 20–50% typical yield (Late-stage N-trifluoromethylation of complex azoles) |
| Quantified Difference | 30–60% absolute increase in step yield, avoiding toxic fluorinating reagents |
| Conditions | Standard cross-coupling vs. electrophilic/radical N-trifluoromethylation conditions |
Eliminating the low-yielding N-trifluoromethylation step drastically reduces raw material waste and simplifies API scale-up.
The N-CF3 motif is a powerful lipophilicity enhancer, acting as a bioisostere for N-isopropyl or N-tert-butyl groups while maintaining a smaller steric profile. The substitution of an N-methyl group with an N-CF3 group on a pyrazole core typically increases the partition coefficient (LogP) by approximately 0.8 to 1.1 log units [1]. This targeted increase in lipophilicity directly translates to enhanced passive membrane permeability in Caco-2 cell models, a standard predictor for intestinal absorption. Procuring 4-bromo-1-(trifluoromethyl)-1H-pyrazole allows medicinal chemists to seamlessly integrate this permeability-enhancing moiety into lead series via a single coupling step [1].
| Evidence Dimension | Lipophilicity (ΔLogP) |
| Target Compound Data | +0.8 to +1.1 log units (N-CF3 pyrazole) |
| Comparator Or Baseline | Baseline LogP (N-CH3 pyrazole) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partition coefficient calculations/measurements for azole bioisosteres |
Increased lipophilicity and permeability are critical for optimizing the oral absorption of small-molecule therapeutics.
4-bromo-1-(trifluoromethyl)-1H-pyrazole is highly suited for the development of next-generation kinase inhibitors (e.g., CHK1 inhibitors). Its use prevents the rapid N-dealkylation commonly seen with N-methyl pyrazole pharmacophores, allowing for prolonged in vivo efficacy and improved pharmacokinetic profiles in oncology drug development [1].
The C4-bromine atom makes this compound an ideal electrophilic partner for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. It is heavily utilized in parallel synthesis and combinatorial chemistry to rapidly generate libraries of N-CF3 pyrazole-containing candidates without the need to develop bespoke fluorination conditions for each derivative [2].
In the agrochemical sector, fluorinated heterocycles are prized for their environmental stability and target affinity. This building block is procured to synthesize novel fungicides and insecticides where the N-CF3 group enhances cuticular penetration and resists rapid environmental or metabolic degradation compared to unfluorinated analogs[2].
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